4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBPWWNHRUUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Selection
The synthesis begins with 4-aminobenzoic acid, a commercially available precursor. Alternative routes may utilize methyl 4-formylbenzoate (MFB) as an intermediate, as demonstrated in the catalytic reduction of oxime derivatives. For example, MFB undergoes oximation with hydroxylamine to yield methyl 4-hydroxyiminomethylbenzoate (MHB), which is subsequently reduced to 4-aminomethylbenzoic acid (AMBA) under hydrogenation with Pd/C or Ni catalysts.
Functionalization Pathways
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Sulfonylation : Introducing the methylsulfonyl group typically involves reacting the primary amine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or NaOH. This step must be carefully moderated to prevent N-over-sulfonylation.
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Alkylation : The 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl chloride. This reaction proceeds in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres.
Stepwise Synthetic Routes
Route 1: Sequential Sulfonylation-Alkylation
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Step 1 : Sulfonylation of 4-aminobenzoic acid with MsCl in NaOH aqueous solution yields N-methylsulfonyl-4-aminobenzoic acid.
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Step 2 : Alkylation with 4-chlorobenzyl chloride in DMF at 60°C for 6 hours achieves N-substitution.
Route 2: Alkylation Followed by Sulfonylation
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Step 1 : Alkylation of 4-aminobenzoic acid with 4-chlorobenzyl chloride forms N-(4-chlorobenzyl)-4-aminobenzoic acid.
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Step 2 : Sulfonylation with MsCl in the presence of triethylamine (2.5 eq.) at room temperature.
Reaction Optimization and Critical Parameters
Catalytic Reduction Efficiency
The reduction of oxime intermediates (e.g., MHB to AMBA) is highly sensitive to:
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Catalyst type : Pd/C (5–10% Pd loading) achieves 85–92% conversion vs. 70–75% with Raney Ni.
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Stirring speed : Optimal at 1,200–1,700 rpm to ensure efficient hydrogen dispersion.
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Alkali concentration : NaOH at 0.5–1.0× the weight of MHB maximizes yield (Table 1).
Table 1: Impact of NaOH Concentration on AMBA Yield
| NaOH (eq.) | Conversion (%) | Purity (%) |
|---|---|---|
| 0.5 | 78 | 95 |
| 1.0 | 92 | 98 |
| 1.5 | 89 | 97 |
Sulfonylation Kinetics
Excess MsCl (1.2 eq.) and controlled pH (8–9) prevent di-sulfonylation. Higher temperatures (>40°C) promote side reactions, reducing yields by 15–20%.
Industrial Scalability and Challenges
Process Intensification
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications.
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium hydroxide | Hydroxylated or alkoxylated derivatives |
Biology
The compound is being investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with specific molecular targets, inhibiting enzyme activity by binding to active or allosteric sites. This property is particularly valuable in drug design, where targeting specific enzymes can lead to therapeutic advancements.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria and fungi such as Candida albicans. These findings indicate its potential use in developing new antimicrobial agents .
Medicine
In medical applications, this compound is explored for its anti-inflammatory and antimicrobial activities. Its structural features allow it to potentially modulate biological pathways effectively.
Therapeutic Investigations:
- Anti-inflammatory Effects: Studies have indicated that the compound may reduce inflammation markers in vitro.
- Antimicrobial Potential: Its derivatives have been tested for efficacy against various pathogens, showing promise as new antibiotics.
Industrial Applications
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The chlorobenzyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid with related derivatives:
Key Observations :
- Sulfonamide vs. Amino Group: Replacement of the methylsulfonyl group with an amino (as in 4-((4-chlorobenzyl)amino)benzoic acid) reduces acidity but improves antibacterial activity, suggesting that biological activity is sensitive to substituent electronic properties .
- Solubility: Methylsulfonyl derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, DMSO), whereas amino analogs may have higher solubility in aqueous environments .
Limitations and Challenges
- Solubility Issues : High acidity may limit solubility in biological matrices, necessitating prodrug strategies (e.g., esterification, as in ’s benzamide derivative) .
Biological Activity
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₂ClNO₂S
- Molecular Weight : 295.77 g/mol
- Melting Point : Approximately 187°C .
The compound is believed to exert its biological effects through several mechanisms:
- T-cell Modulation : It acts as a positive regulator of T-cell coactivation, binding to glycoprotein receptors essential for T-cell receptor-mediated activation. This interaction enhances T-cell proliferation and NF-kappa-B activation, key processes in immune response regulation .
- Enzyme Interaction : The methylsulfonyl group may influence the compound's solubility and stability, enhancing its interaction with specific enzymes or receptors involved in various biological pathways .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
- Immunomodulatory Effects : Studies have shown that the compound can enhance T-cell activity, suggesting potential applications in treating autoimmune diseases and cancer .
- Antimicrobial Properties : Preliminary investigations suggest that it may exhibit antimicrobial activity, although further studies are needed to clarify this potential .
Table 1: Summary of Biological Activities
Case Study: Immunomodulation
In a study focusing on immune responses, this compound was administered to murine models. The results indicated a significant increase in T-cell proliferation compared to control groups, highlighting its potential as an immunotherapeutic agent. Flow cytometry analysis revealed an increase in CD4+ and CD8+ T cells post-treatment, suggesting enhanced immune function .
Case Study: Anticancer Activity
Another investigation explored the compound's cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant cytotoxicity, with values lower than those of standard chemotherapeutics like doxorubicin. This positions the compound as a candidate for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step approach:
Amination : React 4-aminobenzoic acid with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl group.
Sulfonylation : Oxidize a methylsulfanyl intermediate to the methylsulfonyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .
Purification : Use column chromatography or recrystallization to isolate the product.
Q. Optimization Strategies :
- Catalyst Concentration : For chlorination steps, FeCl₃ catalyst concentration (0.1–1.0 mol%) impacts reaction rate and byproduct formation .
- Temperature Control : Maintain 60–80°C during sulfonylation to prevent decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- HPLC-UV : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (retention time comparison) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect the molecular ion [M-H]⁻ (m/z ~ 382) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and optimal synthetic pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error in synthesis. For example, ICReDD employs reaction path search algorithms to predict feasible sulfonylation pathways .
- Machine Learning (ML) : Train ML models on existing reaction databases to predict optimal catalysts/solvents. Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization .
Q. What methodologies are employed to elucidate the mechanism of action of this compound as a potential enzyme inhibitor?
- X-ray Crystallography : Resolve the compound’s binding mode with target enzymes (e.g., kinases) at resolutions <2.0 Å .
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with sulfonyl oxygen and chlorobenzyl hydrophobic contacts .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for compound purity (>95% by HPLC) .
- Dose-Response Curves : Perform triplicate experiments to calculate IC₅₀ values with 95% confidence intervals .
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to reconcile conflicting data by adjusting for variables like incubation time or serum content .
Q. What strategies are effective in scaling up synthesis while maintaining reproducibility?
- Flow Chemistry : Continuous reactors minimize batch-to-batch variability during chlorobenzyl amination .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) with FTIR probes to track reaction progress in real time .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) for >80% yield .
Data Contradiction Analysis
Q. How can conflicting results regarding the compound’s solubility in aqueous buffers be resolved?
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) and acidic conditions (pH 2.0) using shake-flask methods .
- Co-Solvent Systems : Test solubilization with cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance bioavailability .
- Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially reduce measured solubility .
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (0.1 M HCl/NaOH) for 48 hours .
- LC-MS/MS Stability Assays : Monitor degradation products (e.g., benzoic acid derivatives) with MRM transitions .
- Control Groups : Include inert analogs (e.g., methylsulfonyl-free derivatives) to distinguish compound-specific vs. matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
